molecular formula C18H19Cl2NO2 B4535706 N-(2,4-dichlorophenyl)-4-(2,4-dimethylphenoxy)butanamide

N-(2,4-dichlorophenyl)-4-(2,4-dimethylphenoxy)butanamide

Cat. No. B4535706
M. Wt: 352.3 g/mol
InChI Key: UDUFHXLERHWFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from commercially available or readily synthesized intermediates. Techniques such as electrooxidative chlorination and reactions with N-halogen compounds are commonly employed in the synthesis of structurally complex butanamides and their derivatives (Uneyama et al., 1983).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of butanamides. These techniques elucidate the spatial arrangement of atoms within a molecule, revealing insights into its 3-dimensional conformation and potential reactivity patterns (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Butanamides undergo a variety of chemical reactions, including electrophilic substitutions, oxidative dimerization, and reactions with copper salts to form complexes. These reactions not only highlight the compound's versatility but also its potential as a precursor for further chemical synthesis (I. Fedushkin et al., 2008).

Physical Properties Analysis

The physical properties of butanamides, such as solubility, melting point, and optical rotation, are crucial for understanding their behavior in various environments and applications. These properties are influenced by the compound's molecular structure and the nature of its substituents (Mohammad N. Noshi, 2014).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(2,4-dimethylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-12-5-8-17(13(2)10-12)23-9-3-4-18(22)21-16-7-6-14(19)11-15(16)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUFHXLERHWFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-4-(2,4-dimethylphenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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